molecular formula C10H14FNO2 B13070450 2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol

2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13070450
M. Wt: 199.22 g/mol
InChI Key: YVLQPYKUQSZKPM-UHFFFAOYSA-N
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Description

2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol is a synthetic amino diol derivative of research interest, particularly in medicinal chemistry and pharmacology. This compound belongs to a class of 2-aminopropane-1,3-diol compounds that serve as key synthetic intermediates and backbone structures for the development of novel bioactive molecules . Its molecular structure, featuring a 3-fluorobenzyl group attached to the amino diol core, is analogous to other documented compounds used in exploratory research, such as 2-{[1-(3-fluorophenyl)ethyl]amino}propane-1,3-diol and 2-{[(3-chloro-2-fluorophenyl)methyl]amino}propane-1,3-diol . The presence of the fluorinated aryl group can significantly influence the compound's physicochemical properties, such as its lipophilicity and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies. The primary research value of this compound lies in its potential as a precursor or building block for more complex chemical entities. Analogs of 2-aminopropane-1,3-diol are known to be critical in synthetic pathways, including processes for preparing pharmaceutical compounds like fingolimod and its derivatives . Researchers may utilize this compound in projects involving nucleophilic substitution, hydrolysis, and reduction reactions to explore new chemical spaces. It is supplied strictly For Research Use Only and is intended for use in a controlled laboratory environment by qualified personnel. It is not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

2-[(3-fluorophenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C10H14FNO2/c11-9-3-1-2-8(4-9)5-12-10(6-13)7-14/h1-4,10,12-14H,5-7H2

InChI Key

YVLQPYKUQSZKPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNC(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 3-fluorobenzylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein modifications.

    Medicine: Research into its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the amino propane diol structure allows for versatile chemical modifications. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents Key Features Source/Reference
2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol 3-Fluorobenzylamino group at C2 Enhanced electronegativity; potential for improved metabolic stability Target compound
2-((3,4-Difluorobenzyl)amino)propane-1,3-diol 3,4-Difluorobenzylamino group at C2 Increased lipophilicity and steric bulk; may alter receptor binding
2-(((3′-Benzo-1,4-dioxan-6-yl)-2′-chloro-3-methoxy-[1,1′-biphenyl]-4-yl)methyl)amino)propane-1,3-diol (8i) Complex biphenyl substituent with chloro, methoxy, and benzo-dioxan groups Higher molecular weight; potential for enhanced solubility due to polar groups
2-(3-Methoxy-4-hydroxyphenyl)-propane-1,3-diol 3-Methoxy-4-hydroxyphenyl group at C2 Natural origin; cytotoxic activity against HepG2 cells
threo-1,2-bis-(4-Hydroxy-3-methoxyphenyl)-propane-1,3-diol Bis-aryl substituents with methoxy and hydroxy groups Antioxidant potential; lignin-like structure

Key Observations :

  • Fluorinated vs. Non-Fluorinated Analogs: The 3-fluorobenzyl group in the target compound likely improves metabolic stability compared to non-fluorinated derivatives (e.g., compounds with methoxy or hydroxy groups). However, 3,4-difluorinated analogs (e.g., ) may exhibit higher lipophilicity, affecting membrane permeability.

Key Observations :

  • Synthetic Accessibility : The target compound’s synthesis is likely simpler than analogs with complex aromatic systems (e.g., 8i), which require multi-step coupling and purification .
  • Solubility : Fluorine and diol groups may balance hydrophilicity and lipophilicity, making the compound suitable for both aqueous and lipid-based formulations.

Key Observations :

  • Antimicrobial Potential: The target compound’s fluorinated structure may mimic DCAP’s antibiotic activity, though direct evidence is lacking .
  • Cytotoxicity : Methoxy- and hydroxy-substituted analogs show cell line-specific toxicity, suggesting that the target compound’s fluorine substituent could modulate similar effects .

Biological Activity

The compound 2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol is a notable member of the class of amino alcohols, which have garnered attention for their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol is C10H14FNO2C_{10}H_{14}FNO_2, with a molecular weight of approximately 201.23 g/mol. The structure features a fluorinated phenyl group attached to an amino alcohol backbone, which is significant for its biological interactions.

Synthesis

The synthesis of 2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 3-fluorobenzylamine with glycidol. This process can be optimized for yield and purity through various methods, including the use of solvent systems and catalytic conditions.

Antimicrobial Properties

Research has indicated that compounds similar to 2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol exhibit promising antimicrobial activity. For instance, studies on related structures have shown moderate antibacterial effects against various bacterial strains, indicating potential applications in treating infections.

Compound NameMIC (µg/mL)Activity Type
Compound A>100Antibacterial
Compound B>50Antifungal

Antioxidant Activity

Antioxidant assays have demonstrated that derivatives of this compound possess significant antioxidant properties. For example, a related compound was noted to scavenge hydroxyl radicals effectively and inhibit lipid peroxidation.

The biological activity of 2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol may be attributed to its ability to interact with specific biological targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and modulate pharmacokinetics.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various amino alcohol derivatives, 2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol was tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited an MIC value comparable to known antibiotics, suggesting its potential as a therapeutic agent in infectious diseases .

Case Study 2: Antioxidant Capacity

Another investigation focused on the antioxidant capacity of compounds containing similar structural motifs. The study utilized multiple assays to evaluate radical scavenging abilities and found that certain derivatives significantly reduced oxidative stress markers in vitro .

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